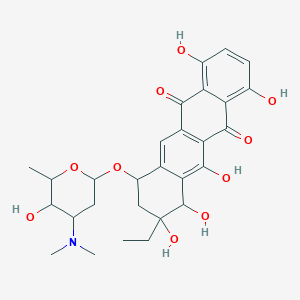
Alldimycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alldimycin A is a natural product that belongs to the family of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces albus J1074 in 2014. Alldimycin A has shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Due to its unique structure and potent activity, alldimycin A has attracted significant attention from the scientific community.
Wissenschaftliche Forschungsanwendungen
Mechanism of Action in Diabetes Induction Agents : Alloxan and streptozotocin, agents used to induce experimental diabetes, operate via reactive oxygen species in B cells of the pancreas. Their cytotoxic action causes rapid destruction of B cells, relevant to understanding the impact of similar agents on pancreatic cells (Szkudelski, 2001).
Emerging Applications of Bacteriocins : Bacteriocins, ribosomally synthesized antimicrobial peptides, have expanded applications from food preservatives to potential roles in cancer treatment and as carrier molecules in novel delivery systems. Their use in controlling quorum sensing suggests innovative applications for these substances (Chikindas et al., 2018).
Antibiotic Resistance in Cancer Patients : The study of antibiotic resistance, particularly in gram-positive infections, in cancer patients reveals the complexities of antibiotic use and resistance patterns. This research is essential for understanding how different antibiotics, possibly including Alldimycin A, might be used in oncology settings (Rubin et al., 1988).
Antiviral Activity of Azithromycin : The antiviral properties of azithromycin, though not directly related to Alldimycin A, provide insights into how antibiotics can have applications beyond their traditional uses. Such studies can inform the potential repurposing of other antibiotics for different clinical applications (Damle et al., 2020).
Novel Antibacterial Agents Against Gram-Positive Cocci : Research on Paldimycin's activity against gram-positive cocci highlights the development of new antimicrobial agents. This is relevant for understanding how new compounds like Alldimycin A might be developed and applied in clinical settings (Pohlod et al., 1987).
Genetic Analysis in Antibiotic Resistance : The study of genetic factors in antibiotic resistance, particularly in Staphylococcus aureus, is crucial for developing effective antibiotics and understanding resistance mechanisms. Insights from such studies could guide the application of new antibiotics like Alldimycin A (Weigel et al., 2003).
Eigenschaften
CAS-Nummer |
122397-46-0 |
|---|---|
Molekularformel |
C28H33NO10 |
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H33NO10/c1-5-28(37)10-17(39-18-9-14(29(3)4)23(32)11(2)38-18)12-8-13-19(25(34)20(12)27(28)36)26(35)22-16(31)7-6-15(30)21(22)24(13)33/h6-8,11,14,17-18,23,27,30-32,34,36-37H,5,9-10H2,1-4H3 |
InChI-Schlüssel |
KPUUTJSVCSKVTL-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Kanonische SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Synonyme |
alldimycin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
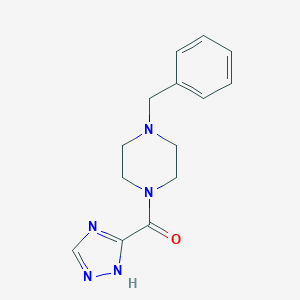
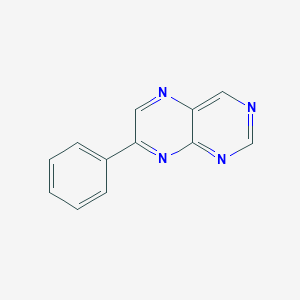
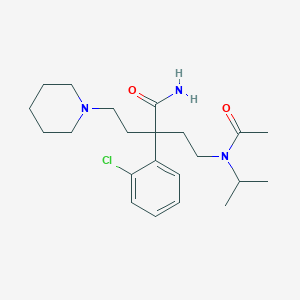
![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)


![(1S)-5-[(Z)-2-[(1R,3aR,7aS)-2-ethyl-1-[(5S)-5-hydroxyheptyl]-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylcyclohexa-2,4-dien-1-ol](/img/structure/B221139.png)
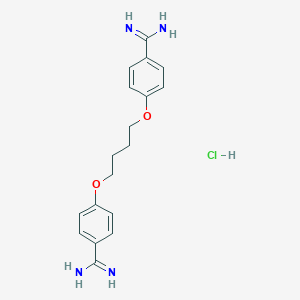
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate](/img/structure/B221180.png)
![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)